2-(Cyclopentylmethyl)azetidine
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Overview
Description
2-(Cyclopentylmethyl)azetidine is a four-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 2-(Cyclopentylmethyl)azetidine, can be achieved through various methods:
[2+2] Cycloaddition Reactions: One of the most efficient ways to synthesize azetidines is through the [2+2] photocycloaddition reaction between an imine and an alkene component.
Alkylation of Primary Amines: Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.
Microwave Irradiation: A one-pot synthesis using alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium.
Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the general methods mentioned above can be scaled up for industrial applications.
Types of Reactions:
Reduction: Reduction reactions can convert azetidines into their corresponding amines.
Substitution: Azetidines can participate in substitution reactions, where the nitrogen atom can be replaced or modified.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include peroxides and oxygen.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroso or nitro compounds, while reduction typically yields amines .
Scientific Research Applications
2-(Cyclopentylmethyl)azetidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Cyclopentylmethyl)azetidine involves its ability to undergo ring strain-driven reactions. The considerable ring strain of azetidines makes them highly reactive, allowing for facile bond cleavage and functionalization . The polar nitrogen atom in the ring also contributes to its reactivity and interaction with various molecular targets .
Comparison with Similar Compounds
Aziridines: Aziridines are three-membered nitrogen-containing heterocycles with higher ring strain compared to azetidines.
Pyrrolidines: Pyrrolidines are five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
Uniqueness: 2-(Cyclopentylmethyl)azetidine stands out due to its balanced ring strain, which provides both stability and reactivity. This makes it a versatile compound in various chemical reactions and applications .
Properties
Molecular Formula |
C9H17N |
---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
2-(cyclopentylmethyl)azetidine |
InChI |
InChI=1S/C9H17N/c1-2-4-8(3-1)7-9-5-6-10-9/h8-10H,1-7H2 |
InChI Key |
OFEACPPHQZQGQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC2CCN2 |
Origin of Product |
United States |
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